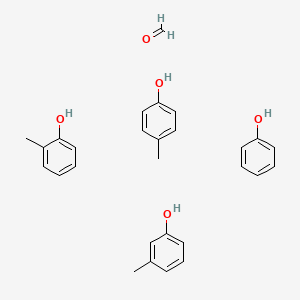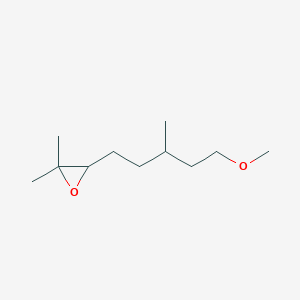
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxy group attached to a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Applications De Recherche Scientifique
3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in nucleophilic addition reactions. This reactivity is exploited in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Methoxy-3-methylpentyl)-2,2-dimethyloxirane
- Isobutyl 5-methoxy-3-methylpentyl phthalate
- Glutaric acid, 5-methoxy-3-methylpentyl nonyl ester
Uniqueness
This compound is unique due to its specific structure, which includes an oxirane ring and a methoxy group. This combination of functional groups imparts distinct chemical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
38595-13-0 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-(5-methoxy-3-methylpentyl)-2,2-dimethyloxirane |
InChI |
InChI=1S/C11H22O2/c1-9(7-8-12-4)5-6-10-11(2,3)13-10/h9-10H,5-8H2,1-4H3 |
Clé InChI |
GHKUTQHXEUOYSA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1C(O1)(C)C)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


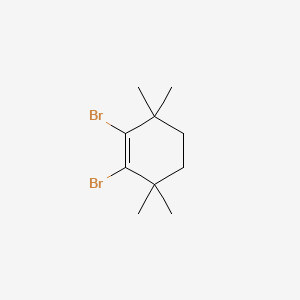
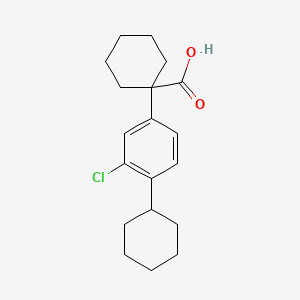
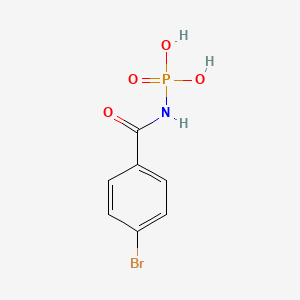
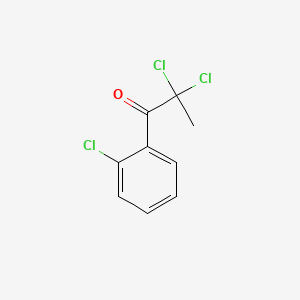
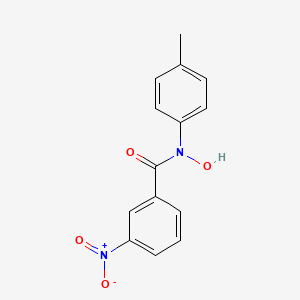

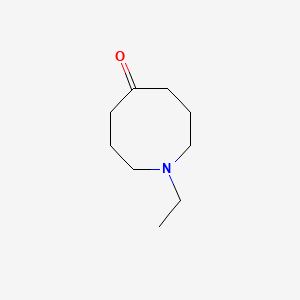
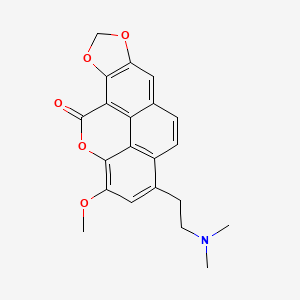
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
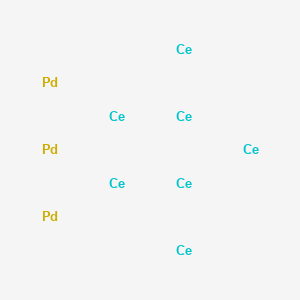
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)

![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
